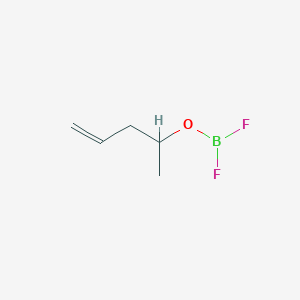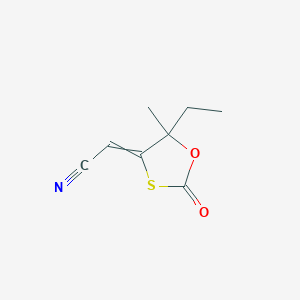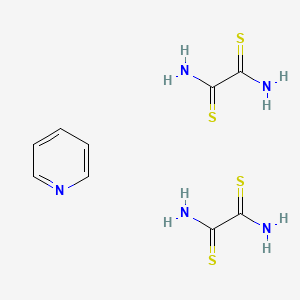![molecular formula C8H18O2Si B14293238 1-[(Trimethylsilyl)oxy]pentan-3-one CAS No. 116194-82-2](/img/structure/B14293238.png)
1-[(Trimethylsilyl)oxy]pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Trimethylsilyl)oxy]pentan-3-one is an organic compound that belongs to the class of α-trimethylsiloxy ketones. This compound is known for its utility in various chemical reactions, particularly in stereoselective aldol addition reactions. The presence of the trimethylsilyl group enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Trimethylsilyl)oxy]pentan-3-one can be synthesized through a multi-step process. One common method involves the reaction of 2-hydroxy-2-methylpentan-3-one with N,O-bis(trimethylsilyl)acetamide. The reaction is typically carried out in a dry, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet. The reaction mixture is stirred and heated to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-[(Trimethylsilyl)oxy]pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(Trimethylsilyl)oxy]pentan-3-one has diverse applications in scientific research:
Chemistry: It is widely used as an intermediate in organic synthesis, particularly in stereoselective aldol addition reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-[(Trimethylsilyl)oxy]pentan-3-one involves its reactivity as an α-trimethylsiloxy ketone. The trimethylsilyl group enhances the nucleophilicity of the oxygen atom, facilitating various chemical reactions. The compound can participate in aldol addition reactions, where it forms β-hydroxy ketones, which can be further converted into other valuable products .
Comparison with Similar Compounds
- 2-Methyl-2-(trimethylsiloxy)pentan-3-one
- 2-[(Trimethylsilyl)oxy]butan-3-one
- 2-[(Trimethylsilyl)oxy]hexan-3-one
Comparison: 1-[(Trimethylsilyl)oxy]pentan-3-one stands out due to its unique reactivity and stability conferred by the trimethylsilyl group. Compared to its analogs, it offers better control in stereoselective reactions and higher yields in certain synthetic processes. Its versatility in various chemical reactions makes it a preferred choice for researchers and industrial chemists .
Properties
CAS No. |
116194-82-2 |
|---|---|
Molecular Formula |
C8H18O2Si |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
1-trimethylsilyloxypentan-3-one |
InChI |
InChI=1S/C8H18O2Si/c1-5-8(9)6-7-10-11(2,3)4/h5-7H2,1-4H3 |
InChI Key |
YLNIUGWMGKABNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)
![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)


![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)








